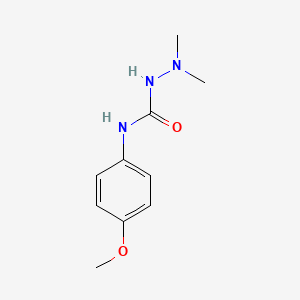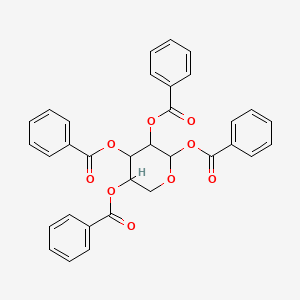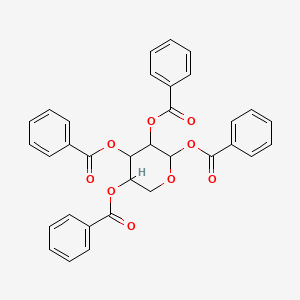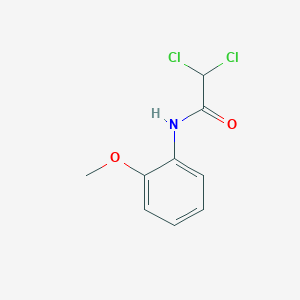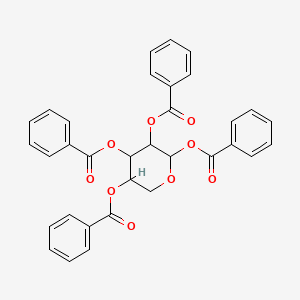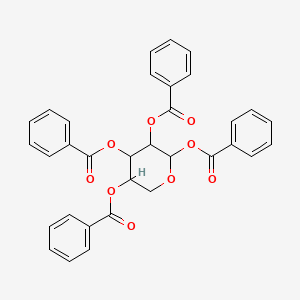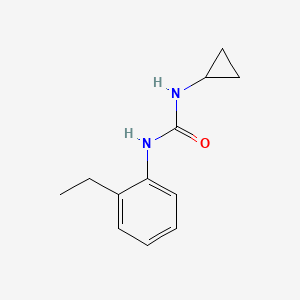
Hexahydro-4h-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-4h-1,3-benzodioxine is an organic compound that belongs to the class of heterocyclic compounds. It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexahydro-4h-1,3-benzodioxine can be synthesized through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters. This reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-4h-1,3-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dioxinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed
The major products formed from these reactions include various dioxinone derivatives, dihydro compounds, and substituted benzodioxines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexahydro-4h-1,3-benzodioxine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a model compound for understanding biological oxidation processes.
Medicine: This compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It finds applications in the production of agrochemicals, such as insecticides and fungicides.
Mecanismo De Acción
The mechanism by which hexahydro-4h-1,3-benzodioxine exerts its effects involves interactions with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of nucleoside base transport and topoisomerase I, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxane: Similar in structure but lacks the hexahydro component.
4H-3,1-Benzoxazine: Contains a nitrogen atom in place of one of the oxygen atoms.
1,3-Benzoxathiine: Contains a sulfur atom instead of an oxygen atom.
Uniqueness
Hexahydro-4h-1,3-benzodioxine is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a compound of significant interest .
Propiedades
Número CAS |
13309-99-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |
InChI |
InChI=1S/C8H14O2/c1-2-4-8-7(3-1)5-9-6-10-8/h7-8H,1-6H2 |
Clave InChI |
HCKOFNAZWWTBQN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)COCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


